

Application Notes: Unveiling Gene Expression Landscapes with Methyl Jasmonate and RNA-Seq

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Compound of Interest

Compound Name: Methyl 2-(3-oxo-2-(pent-2-en-1-yl)cyclopentyl)acetate

Cat. No.: B010596

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Introduction

Methyl jasmonate (MeJA), a naturally occurring plant signaling molecule, is a key regulator of plant defense and developmental processes.[1][2][3] As a derivative of jasmonic acid (JA), MeJA plays a crucial role in orchestrating plant responses to a wide array of biotic and abiotic stresses, including herbivory, pathogen attack, and wounding.[3][4][5] The application of exogenous MeJA can mimic these stress responses, leading to significant transcriptional reprogramming within the plant.[6][7] This makes MeJA an invaluable tool for researchers seeking to understand the genetic underpinnings of plant defense mechanisms and secondary metabolite biosynthesis.[8][9]

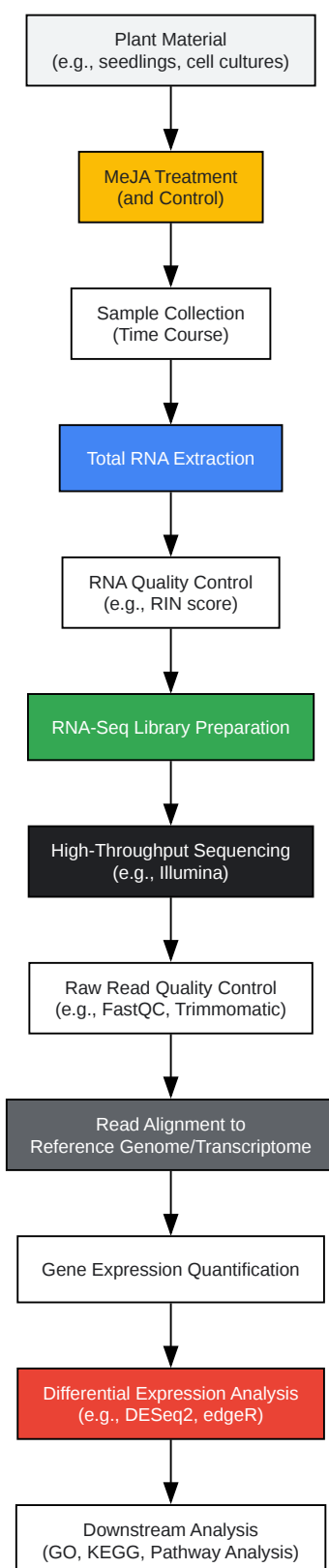
RNA sequencing (RNA-Seq) has emerged as a powerful and comprehensive technology for transcriptome-wide analysis of gene expression.[10] This high-throughput sequencing method allows for the quantification of RNA transcripts in a sample, providing a detailed snapshot of the genes that are active under specific conditions. By combining MeJA treatment with RNA-Seq, researchers can effectively identify and quantify the genes and gene networks that are responsive to jasmonate signaling. This approach has been successfully employed in various plant species to elucidate the molecular mechanisms of stress responses and to identify key regulatory genes and pathways.[4][6][8][11]

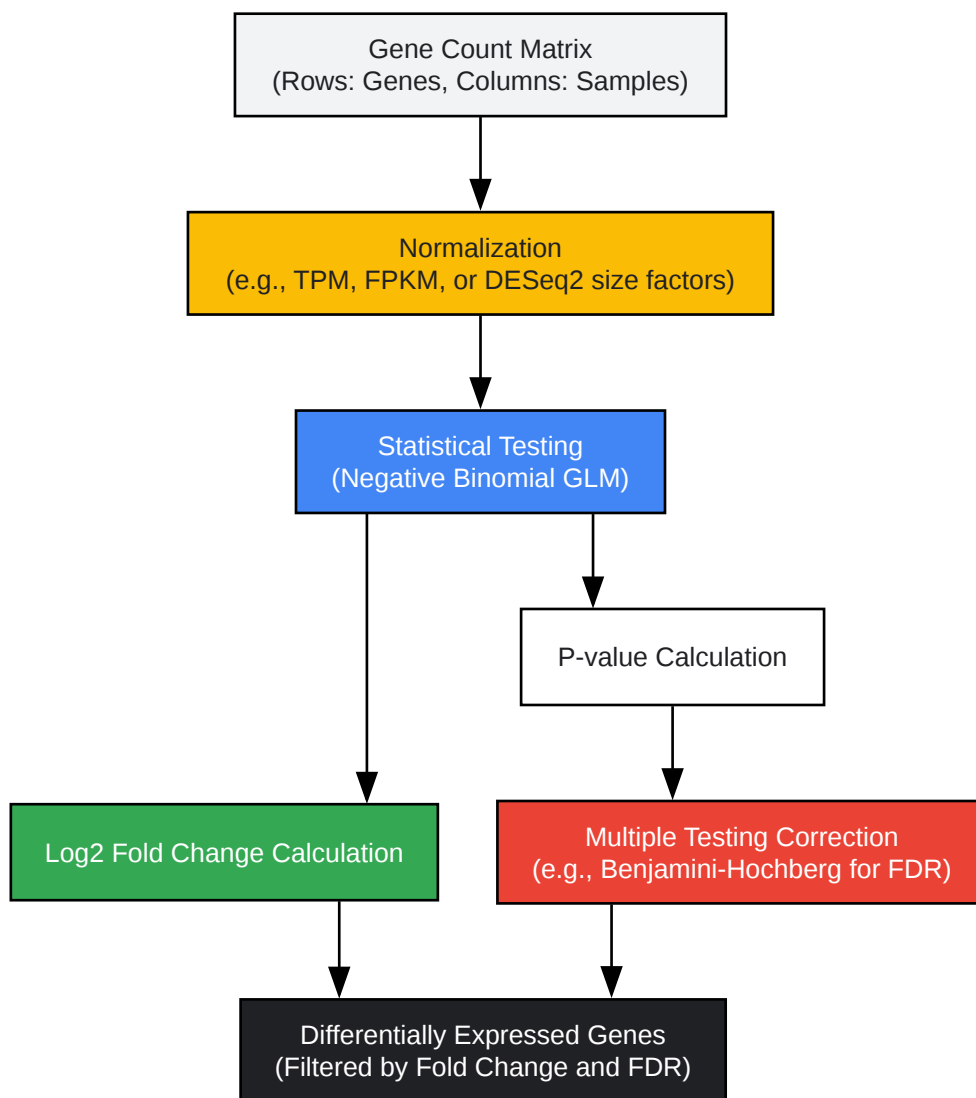
These application notes provide a comprehensive overview and detailed protocols for utilizing MeJA and RNA-Seq to study differential gene expression in plants. The information is tailored for researchers, scientists, and drug development professionals interested in plant biotechnology, functional genomics, and the discovery of novel bioactive compounds.

The Jasmonate Signaling Pathway

The perception of MeJA initiates a well-characterized signaling cascade that leads to the activation of downstream transcription factors and the expression of jasmonate-responsive genes. A simplified representation of this pathway is illustrated below.







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